molecular formula C10H13NO4S B2918836 4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate CAS No. 61320-67-0

4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2918836
CAS RN: 61320-67-0
M. Wt: 243.28
InChI Key: NWBZZEHPWCFYSW-UHFFFAOYSA-N
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Description

4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . It falls within the category of bioorganic compounds and is used primarily for proteomics research.

Scientific Research Applications

Synthesis and Characterization

Aryl Alkyl Ketones in a One-Pot Gewald Synthesis : This study demonstrates the one-pot Gewald reaction's efficiency in synthesizing 2-Aminothiophene-3-carboxylates with various aryl groups at the 4-position. The reaction involves aryl alkyl ketones, ethyl cyanoacetate, and elemental sulfur, highlighting a method for preparing derivatives of thiophene carboxylates, which could include the specified compound under certain conditions (Tormyshev et al., 2006).

Synthesis and Tautomeric Structures of Novel Thiophene-Based Monoazo Dyes : This research outlines the preparation of a thiophene derivative through Gewald’s methodology, which serves as a precursor for various bis-heterocyclic monoazo dyes. The study provides insight into the structural versatility of thiophene carboxylates in dye synthesis (Karcı & Karcı, 2012).

Fluorescence Properties

Study on Synthesis, Characterization, and Fluorescence Property : This research highlights the synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, offering a perspective on the fluorescence properties of thiophene derivatives. Although the specific compound mentioned is slightly different, the study sheds light on the potential photophysical properties of similar thiophene carboxylates (Guo Pusheng, 2009).

Antimicrobial Activities

Synthetic Utility of Bifunctional Thiophene Derivatives : This paper discusses the antimicrobial screening of synthesized compounds based on thiophene derivatives, demonstrating significant antimicrobial activities. It provides a foundation for understanding how modifications in thiophene structures, such as the introduction of ethyl and methyl groups, might influence biological activity (Abu‐Hashem et al., 2011).

Photodetector Applications

Toward Highly Sensitive Polymer Photodetectors by Molecular Engineering : Although not directly mentioning the specific compound, this study involves the use of modified thiophene derivatives to improve polymer photodetectors' sensitivity. This research can imply potential electronic and photonic applications of various thiophene carboxylates by enhancing detectivity through molecular engineering (Zhang et al., 2015).

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Consult the Safety Data Sheet (SDS) for detailed safety information .

properties

IUPAC Name

4-O-ethyl 2-O-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-4-15-9(12)6-5(2)7(10(13)14-3)16-8(6)11/h4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBZZEHPWCFYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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